PH-797804
Übersicht
Beschreibung
PH-797804 ist ein Medikament, das als selektiver Inhibitor des Enzyms p38 Mitogen-aktivierte Proteinkinase (p38 MAPK) wirkt. Es hat entzündungshemmende Wirkungen und wurde zur Behandlung entzündlicher Lungenerkrankungen wie chronisch-obstruktiver Lungenerkrankung und COVID-19 untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Diarylpyridinon-Struktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyridinon-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien zur Bildung des Pyridinon-Rings.
Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen in den Pyridinon-Kern eingeführt.
Endgültige Kupplungsreaktionen: Das Endprodukt wird durch Kupplung des substituierten Pyridinons mit anderen aromatischen Verbindungen erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Dies beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsystemen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet auch Reinigungsschritte wie Kristallisation und Chromatographie, um die gewünschte Verbindung zu isolieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Produkte führen.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Substitutionsreaktionen eine Vielzahl von substituierten Pyridinon-Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound wurde aufgrund seiner selektiven Hemmung von p38 MAPK in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Chemie: Wird als Werkzeugverbindung verwendet, um den p38 MAPK-Signalweg zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von p38 MAPK in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung entzündlicher Erkrankungen wie chronisch-obstruktiver Lungenerkrankung und rheumatoider Arthritis untersucht.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv das Enzym p38 MAPK hemmt. Dieses Enzym spielt eine entscheidende Rolle im MAP-Kinase-Signaltransduktionsweg, der die Produktion und die nachgeschaltete Signalübertragung entzündungsfördernder Zytokine wie Tumornekrosefaktor-alpha, Interleukin-1 Beta und Interleukin-6 reguliert. Durch die Hemmung von p38 MAPK reduziert this compound die Produktion dieser pro-inflammatorischen Zytokine, wodurch seine entzündungshemmenden Wirkungen erzielt werden .
Wissenschaftliche Forschungsanwendungen
PH-797804 has been widely used in scientific research due to its selective inhibition of p38 MAPK. Some of its applications include:
Chemistry: Used as a tool compound to study the p38 MAPK signaling pathway.
Biology: Employed in cell-based assays to investigate the role of p38 MAPK in various biological processes.
Medicine: Researched for its potential therapeutic effects in treating inflammatory diseases such as chronic obstructive pulmonary disease and rheumatoid arthritis.
Wirkmechanismus
Target of Action
PH-797804, also known as 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, primarily targets the Mitogen-activated protein kinase 14 (MAPK14), also known as p38α . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound is an ATP-competitive inhibitor of p38α MAPK . It selectively inhibits p38α over p38β . By inhibiting p38α, this compound blocks the release of inflammatory mediators, thus potentially providing a useful treatment for chronic inflammation .
Biochemical Pathways
The p38 MAPK pathway is central to the transcriptional and translational control of cytokine and inflammatory mediator production . By inhibiting p38α, this compound can potentially modulate these pathways, reducing the production of inflammatory cytokines and mediators .
Pharmacokinetics
It’s known that this compound is an orally administered drug . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has demonstrated efficacy in improving lung function parameters and reducing dyspnea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It showed a statistically significant improvement in trough forced expiratory volume in 1 second (FEV1) at week 6 compared with placebo .
Biochemische Analyse
Biochemical Properties
PH-797804 is an ATP-competitive, selective inhibitor of p38α/p38β . It has an IC50 of 26 nM for p38α and a Ki value of 5.8 nM . It shows no inhibitory effect on JNK2 . This compound blocks LPS-induced TNF-α production and p38 kinase activity in the human monocytic U937 cell line .
Cellular Effects
This compound has shown significant improvement in lung function parameters and dyspnoea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It has also demonstrated robust anti-inflammatory activity in chronic disease models .
Molecular Mechanism
This compound is a potent and selective p38 inhibitor . Molecular modeling predicts that the two isomers of this compound should differ in their binding affinity to p38α kinase . The atropic S isomer (aS) binds favorably, while the opposite aR isomer incurs significant steric interferences with the p38α kinase .
Temporal Effects in Laboratory Settings
In a study, this compound showed a statistically significant improvement in trough FEV1 at week 6 compared with placebo . It was well tolerated at all doses studied .
Dosage Effects in Animal Models
In cynomolgus monkeys exposed to a single dose of LPS, this compound dosed intragastrically at 0.1 mg/kg reduced TNFα plasma levels to 20% of the levels observed in animals treated with placebo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PH-797804 is synthesized through a series of chemical reactions involving the formation of a diarylpyridinone structure. The synthetic route typically involves the following steps:
Formation of the pyridinone core: This involves the reaction of appropriate starting materials to form the pyridinone ring.
Substitution reactions: Various substituents are introduced onto the pyridinone core through substitution reactions.
Final coupling reactions: The final product is obtained by coupling the substituted pyridinone with other aromatic compounds.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. The process also involves purification steps such as crystallization and chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
PH-797804 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted pyridinone compounds .
Vergleich Mit ähnlichen Verbindungen
PH-797804 ist aufgrund seiner hohen Selektivität und Potenz als p38 MAPK-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:
Pamapimod: Ein weiterer p38 MAPK-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
NJK14047: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
SB203580: Ein bekannter p38 MAPK-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird.
This compound zeichnet sich durch seine hohe Spezifität für die p38-Alpha-Isoform und seine günstigen pharmakokinetischen Eigenschaften aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .
Biologische Aktivität
PH-797804 is a highly selective and potent inhibitor of p38 mitogen-activated protein (MAP) kinase, specifically targeting the p38α and p38β isoforms. This compound has been extensively studied for its potential therapeutic applications in inflammatory diseases, showcasing significant biological activity both in vitro and in vivo.
Chemical Structure and Properties
This compound is characterized by its specific structure, which includes a diarylpyridinone framework. The chemical formula is , and it possesses an average molecular weight of approximately 477.30 g/mol. The compound exists as an atropisomer, with the aS isomer being over 100-fold more potent than its aR counterpart due to steric factors affecting its binding affinity to p38α kinase .
This compound acts as an ATP-competitive inhibitor of p38 MAP kinase. Its mechanism involves blocking the phosphorylation of downstream targets involved in inflammatory signaling pathways. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in monocytes, demonstrating a concentration-dependent effect .
Biological Activity Data
The potency and selectivity of this compound have been quantified using IC50 values:
- p38α : 26 nM
- p38β : 102 nM
- Selectivity : Exhibits >100-fold selectivity over 71 other kinases, including p38γ, p38δ, JNK, and ERK2 .
Table 1: IC50 Values for this compound
Target Kinase | IC50 (nM) | Selectivity |
---|---|---|
p38α | 26 | High |
p38β | 102 | High |
Other Kinases | >2600 | Very High |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits lipopolysaccharide (LPS)-induced TNF-α production in U937 monocytes. This inhibition is significant for understanding its anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .
In Vivo Studies
Animal models have been pivotal in demonstrating the efficacy of this compound:
- Arthritis Models : In rodent models of arthritis, oral administration of this compound significantly reduced markers of inflammation and joint damage.
- Cynomolgus Monkeys : Studies showed that this compound suppressed TNF-α levels in LPS-induced inflammation models, indicating its potential for systemic anti-inflammatory effects .
Table 2: In Vivo Efficacy of this compound
Model Type | Treatment Method | Outcome |
---|---|---|
Rat Arthritis Model | Oral administration | Reduced inflammation and joint damage |
Cynomolgus Monkey Model | Oral administration | Suppressed TNF-α production |
Case Studies and Clinical Implications
This compound has been investigated for its clinical potential in treating various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. The compound's ability to selectively inhibit p38 MAPK makes it an attractive candidate for further clinical trials aimed at reducing chronic inflammation without broadly affecting other signaling pathways.
Summary of Clinical Findings
- Rheumatoid Arthritis : Initial studies indicate promising results in reducing disease activity scores.
- Osteoarthritis : Investigational studies support its use in managing symptoms associated with this degenerative joint disease.
Eigenschaften
IUPAC Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207342 | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586379-66-0, 1358027-80-1 | |
Record name | PH 797804 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PH 797804 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-797804 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PH-797804, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PH-797804?
A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. [, , , , ]
Q2: How does this compound interact with p38α MAP kinase?
A2: this compound acts as an ATP-competitive inhibitor of p38α MAP kinase, binding to the ATP-binding pocket of the kinase and preventing its activation. This interaction is characterized by a high level of selectivity for p38α over other kinases. [, , ]
Q3: What are the downstream consequences of p38α MAP kinase inhibition by this compound?
A3: Inhibition of p38α MAP kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. [, , ] It has also been shown to reduce TGF-β-induced collagen production and cardiac fibroblast transdifferentiation, suggesting a potential role in mitigating fibrosis. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H19BrF2N2O3, and its molecular weight is 477.3 g/mol. [, ]
Q5: What is known about the structural characteristics contributing to the selectivity of this compound for p38α?
A5: The high selectivity of this compound for p38α is attributed to its interaction with specific structural elements within the kinase. These include the TXXXG sequence motif on the p38α kinase hinge, particularly Thr106 acting as a gatekeeper for a hydrophobic pocket and the bidentate hydrogen bonds formed by the pyridinone moiety with the kinase hinge. This interaction requires an induced 180° rotation of the Met109-Gly110 peptide bond, a characteristic less common in other kinases. [, ]
Q6: Is this compound a chiral molecule?
A6: Yes, this compound is a chiral molecule due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings, resulting in two atropisomers (aS and aR). []
Q7: Which atropisomer of this compound is more potent?
A7: The aS atropisomer, denoted as this compound, exhibits significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ]
Q8: How do structural modifications of the this compound scaffold impact its activity?
A8: While specific structure-activity relationships have not been extensively detailed in the provided papers, research suggests that the diarylpyridinone core, the 2,4-difluorobenzyl moiety, and the bromine substituent on the pyridinone ring are crucial for this compound's potency and selectivity. [, , ] Modifications to these structural features can significantly alter its binding affinity and pharmacological profile.
Q9: Have there been efforts to develop alternative delivery strategies for this compound?
A10: Yes, research has explored encapsulating this compound in chitosan nanocapsules for nasal administration to target the brain, aiming to improve delivery to the central nervous system while potentially reducing systemic side effects. [] Additionally, its incorporation into Nanocrystal-Polymer Particles (NPPs) for intra-articular (IA) administration has been investigated for the treatment of osteoarthritis. []
Q10: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?
A12: this compound has demonstrated robust anti-inflammatory activity in several preclinical models. For instance, it significantly reduced joint inflammation and bone loss in rat models of arthritis induced by streptococcal cell wall and mouse models induced by collagen. [] It also improved heart function and reduced cardiac fibrosis in mice with pressure overload-induced right ventricular hypertrophy/failure. [] Additionally, it attenuated environmental tobacco smoke-induced cognitive deficits, neuroinflammation, and synaptic plasticity impairment in mice. []
Q11: Has this compound been evaluated in clinical trials for any indications?
A13: Yes, this compound has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). Results from Phase II trials indicated that this compound, administered orally at a dose of 6 mg once daily for 12 weeks, led to statistically significant improvements in lung function (trough FEV1) and dyspnea compared to placebo in patients with moderate to severe COPD. [, , , ]
Q12: Were there any notable findings regarding the safety and tolerability of this compound in clinical trials?
A14: While generally safe and well-tolerated in clinical trials for COPD, this compound was associated with a higher rate of discontinuations due to adverse events compared to placebo. [, , ] Mild to moderate rash was observed in approximately 8% of patients treated with this compound. []
Q13: What analytical techniques are commonly used to quantify this compound?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive and specific analytical methods employed for the quantification of this compound in biological matrices, such as plasma. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.